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Compound of Interest

Compound Name: (S)-2-Aminohex-5-yn-1-ol

Cat. No.: B15051676

Introduction: This guide provides a comparative overview of the analytical data for (S)-2-
Aminohex-5-yn-1-ol and a well-characterized structural alternative, (S)-2-Amino-3-phenyl-1-
propanol (L-Phenylalaninol). The objective is to establish a framework for the cross-validation
of analytical data for novel chiral amino alcohols, which are crucial building blocks in
pharmaceutical development. By comparing key analytical parameters, this guide serves as a
resource for researchers and scientists to ensure the identity, purity, and stereochemical

integrity of their compounds.

Comparative Analytical Data

The following tables summarize the key analytical and physical data for (S)-2-Aminohex-5-yn-
1-ol and L-Phenylalaninol. While comprehensive spectral data for (S)-2-Aminohex-5-yn-1-ol is
not publicly available, the table includes fundamental properties and typical purity levels
reported by commercial suppliers. This is juxtaposed with the more extensively documented
data for L-Phenylalaninol to illustrate a complete analytical profile.

Table 1: Physical and Chemical Properties

© 2025 BenchChem. All rights reserved. 1/6 Tech Support


https://www.benchchem.com/product/b15051676?utm_src=pdf-interest
https://www.benchchem.com/product/b15051676?utm_src=pdf-body
https://www.benchchem.com/product/b15051676?utm_src=pdf-body
https://www.benchchem.com/product/b15051676?utm_src=pdf-body
https://www.benchchem.com/product/b15051676?utm_src=pdf-body
https://www.benchchem.com/product/b15051676?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15051676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Validation & Comparative

Check Availability & Pricing

(S)-2-Amino-3-phenyl-1-

Property (S)-2-Aminohex-5-yn-1-ol propanol (L-
Phenylalaninol)
CAS Number 1286836-03-0 3182-95-4[1]

Molecular Formula

CsH11NO

CoH13NO[1]

Molecular Weight 113.16 g/mol [2] 151.21 g/mol [3]
o White to cream crystalline
Appearance Liquid
powder[1]
Melting Point Not available 88.0-94.0°CJ[1]

Table 2: Spectroscopic and Chromatographic Data

(S)-2-Amino-3-phenyl-1-

Parameter (S)-2-Aminohex-5-yn-1-ol propanol (L-
Phenylalaninol)
Purity (Typical) 298%(2] 297.5% (Titration)[1], 98%
) ] ] -23.3°t0 -25.3° (c=5in
Optical Rotation Not available

ethanol)[1]

1H NMR

Data not publicly available

Spectra available[3][4]

Chiral Purity (ee)

Not specified

99% (HPLC)

Experimental Protocols

Detailed methodologies are critical for the accurate assessment and cross-validation of

analytical data. Below are standard protocols for key experiments typically performed on chiral

amino alcohols.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy

o Objective: To confirm the chemical structure and assess purity.
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Instrumentation: 400 MHz (or higher) NMR Spectrometer.

Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.7 mL of a
suitable deuterated solvent (e.g., CDCIs, D20, or DMSO-ds).

'H NMR Acquisition:

o Pulse Program: Standard single-pulse sequence.

o Spectral Width: -2 to 12 ppm.

o Number of Scans: 16-64 scans for adequate signal-to-noise ratio.

o Relaxation Delay: 1-5 seconds.

13C NMR Acquisition:

o Pulse Program: Proton-decoupled pulse sequence (e.g., PENDANT, DEPT).
o Spectral Width: 0 to 200 ppm.

o Number of Scans: 512-2048 scans.

Data Analysis: Integrate proton signals to determine relative proton counts. Compare
chemical shifts (d) to predicted values or reference spectra to confirm the structure. The
absence of significant impurity peaks indicates high chemical purity.

. Chiral High-Performance Liquid Chromatography (HPLC)
Objective: To determine the enantiomeric excess (ee) or optical purity.

Instrumentation: HPLC system with a UV detector and a chiral stationary phase (CSP)
column.

Column: A polysaccharide-based chiral column (e.g., Chiralpak IA, IB, or IC) is often effective
for amino alcohols.
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» Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or heptane) and an alcohol
(e.g., isopropanol or ethanol), often with a small amount of an amine modifier (e.g.,
diethylamine) to improve peak shape. A typical starting condition is 90:10
hexane:isopropanol.

e Flow Rate: 0.5 - 1.0 mL/min.

o Detection: UV detection at a wavelength where the compound absorbs (e.g., 210 nm for
non-aromatic compounds, or 254 nm for aromatic compounds like L-Phenylalaninol).

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 0.1-1.0 mg/mL) in the
mobile phase.

o Data Analysis: The two enantiomers will have different retention times. Calculate the
enantiomeric excess using the peak areas of the (S)- and (R)-enantiomers: ee (%) = [
(Area(S) - Area(R)) / (Area(S) + Area(R)) ] x 100.

3. Mass Spectrometry (MS)
o Objective: To determine the molecular weight and confirm the molecular formula.

e Instrumentation: Mass spectrometer, often coupled with a liquid chromatograph (LC-MS) or
gas chromatograph (GC-MS). Electrospray ionization (ESI) is a common technique for polar
molecules like amino alcohols.

o Sample Preparation: Prepare a dilute solution (e.g., 1-10 ug/mL) in a suitable solvent like
methanol or acetonitrile.

o Acquisition: Infuse the sample directly or via LC. Acquire spectra in positive ion mode to
observe the protonated molecule [M+H]*.

o Data Analysis: Compare the observed mass-to-charge ratio (m/z) of the molecular ion with
the calculated exact mass of the expected molecular formula. High-resolution mass
spectrometry (HRMS) can confirm the elemental composition with high accuracy.

Workflow for Analytical Cross-Validation
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The following diagram illustrates a logical workflow for the comprehensive analytical cross-
validation of a chiral compound like (S)-2-Aminohex-5-yn-1-ol. This process ensures that
multiple orthogonal techniques are used to confirm the compound's identity, purity, and
stereochemical integrity.
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Caption: Workflow for the cross-validation of a chiral active pharmaceutical ingredient.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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1. L-Phenylalaninol, 98% 5 g | Request for Quote | Thermo Scientific Chemicals |
thermofisher.com [thermofisher.com]

2. cymitquimica.com [cymitquimica.com]

3. phenylalaninol, (S)- | C9H13NO | CID 447213 - PubChem [pubchem.nchi.nlm.nih.gov]

4. spectrabase.com [spectrabase.com]

To cite this document: BenchChem. [A Comparative Guide to the Analytical Cross-Validation
of Chiral Amino Alcohols]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15051676#cross-validation-of-analytical-data-for-s-2-
aminohex-5-yn-1-ol]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 6/6 Tech Support


https://www.thermofisher.com/order/catalog/product/A11586.06
https://www.thermofisher.com/order/catalog/product/A11586.06
https://cymitquimica.com/pt/produtos/10-F610962/s-2-aminohex-5-yn-1-ol/
https://pubchem.ncbi.nlm.nih.gov/compound/447213
https://spectrabase.com/spectrum/IvqEKffxzd4
https://www.benchchem.com/product/b15051676#cross-validation-of-analytical-data-for-s-2-aminohex-5-yn-1-ol
https://www.benchchem.com/product/b15051676#cross-validation-of-analytical-data-for-s-2-aminohex-5-yn-1-ol
https://www.benchchem.com/product/b15051676#cross-validation-of-analytical-data-for-s-2-aminohex-5-yn-1-ol
https://www.benchchem.com/product/b15051676#cross-validation-of-analytical-data-for-s-2-aminohex-5-yn-1-ol
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b15051676?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15051676?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

